molecular formula C21H26N2O5S B10908621 Methyl 4-carbamoyl-3-methyl-5-({[4-(pentan-2-yl)phenoxy]acetyl}amino)thiophene-2-carboxylate

Methyl 4-carbamoyl-3-methyl-5-({[4-(pentan-2-yl)phenoxy]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B10908621
M. Wt: 418.5 g/mol
InChI Key: LFSHESNOSKASPW-UHFFFAOYSA-N
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Description

METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an aminocarbonyl group, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the aminocarbonyl group, and the attachment of the phenoxyacetyl group. Common reagents used in these reactions include acyl chlorides, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE include:

  • METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
  • METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE

Uniqueness

What sets METHYL 4-(AMINOCARBONYL)-3-METHYL-5-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE apart from similar compounds is its specific combination of functional groups and its unique structural features. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 4-carbamoyl-3-methyl-5-[[2-(4-pentan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-5-6-12(2)14-7-9-15(10-8-14)28-11-16(24)23-20-17(19(22)25)13(3)18(29-20)21(26)27-4/h7-10,12H,5-6,11H2,1-4H3,(H2,22,25)(H,23,24)

InChI Key

LFSHESNOSKASPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)N

Origin of Product

United States

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